Diallylmelamine
Overview
Description
Diallylmelamine (DAM) is a compound that has been studied for its potential pharmacological effects, particularly its hypotensive activity. It has been observed to be effective in inducing a hypotensive response in hypertensive dogs and rats, with a duration of action that can exceed twenty-four hours from a single oral dose . However, its efficacy in humans appears to be limited due to differences in metabolism .
Synthesis Analysis
The synthesis of DAM-related compounds has been explored in various studies. For instance, N,N-diallyl-5-methoxytryptamine, a compound structurally related to DAM, was synthesized from 5-methoxyindole through a series of reactions including Vilsmeier formylation, addition, reduction, and substitution, with allyl chloride and KI as catalysts . Additionally, quaternary ammonium salts of diallylmethylamine were synthesized using diallylmethylamine and bromoalkane straight-chain alkanes, with the reaction conditions optimized for yield .
Molecular Structure Analysis
The molecular structure of DAM and its derivatives has been characterized using various analytical techniques. In the case of the quaternary ammonium salts of diallylmethylamine, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis were employed to confirm the expected structures . Similarly, the structure of N,N-diallyl-5-methoxytryptamine was characterized by IR, gas chromatography-mass spectrometry (GC-MS), and NMR .
Chemical Reactions Analysis
DAM undergoes extensive metabolism in various species, with metabolites largely excreted in the urine within 24 hours. One of the metabolites, identified as a ring N-oxide of the parent molecule, was found to be responsible for the hypotensive activity of DAM . The metabolism of DAM involves several pathways, including N-oxidation and N-methylation of the triazine ring, N-deallylation, and bishydroxylation at the double bond in the side chain . The study of the interaction of diallylmethylamine and its protonated and quaternary forms with their own radicals revealed that protonation and quaternization lead to an increase in the activation energy of mobile allyl hydrogen atom abstraction, which is relevant for the synthesis of high-molecular-weight polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of DAM and its derivatives are influenced by their molecular structure. For example, the quaternary ammonium salts of diallylmethylamine have good solubility in polar solvents . The cardiovascular actions of DAM suggest that it does not depress cardiac output or sympathetic vasoconstrictor activity, indicating a direct effect upon vascular smooth muscle . The pharmacokinetic profile of DAM shows that it is slowly but completely absorbed from the gastrointestinal tract of rats and dogs, with a high concentration of unchanged drug found in the gastric lining and contents .
Scientific Research Applications
Pharmacological Effects : Research by Zins (1965) explored the hypotensive (blood pressure-lowering) effects of DAM. The study found that DAM was metabolized into different compounds, with one metabolite in particular showing potent hypotensive activity.
Coordination Networks in Chemistry : Li et al. (2012) reported on the construction of three novel organosilver(I) coordination networks using diallylmelamine and polycarboxylates, highlighting its application in creating complex chemical structures. These networks demonstrated diverse structural properties due to different coordination modes of diallylmelamine and auxiliary polycarboxylates (Li et al., 2012).
Metabolic Studies : Another study by Zins, Emmert, & Walk (1968) compared the metabolism of DAM in rats, dogs, and humans to understand species differences in its vasodilator activity. The study provided insights into the metabolic pathways and pharmacological effects of DAM across different species.
Cardiovascular Actions : Freyburger, Weeks, & Ducharme (1965) investigated the cardiovascular actions of DAM, noting its effectiveness as a hypotensive agent in hypertensive dogs and rats. The study highlighted that DAM's hypotensive activity might result from a direct effect on vascular smooth muscle (Freyburger et al., 1965).
properties
IUPAC Name |
2-N,2-N-bis(prop-2-enyl)-1,3,5-triazine-2,4,6-triamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-4H,1-2,5-6H2,(H4,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHTVIURAJBDES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=NC(=NC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059031 | |
Record name | Diallyl(4,6-diamino-1,3,5-triazin-2-yl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diallylmelamine | |
CAS RN |
91-77-0 | |
Record name | N2,N2-Di-2-propen-1-yl-1,3,5-triazine-2,4,6-triamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diallylmelamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diallylmelamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2-di-2-propen-1-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diallyl(4,6-diamino-1,3,5-triazin-2-yl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diallyl(4,6-diamino-1,3,5-triazin-2-yl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIALLYLMELAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGB76HFI14 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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